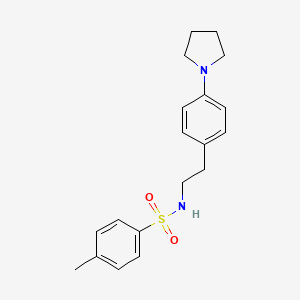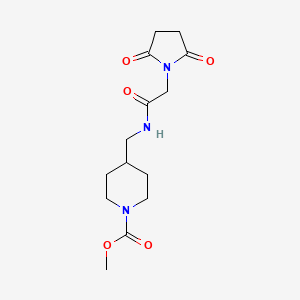
4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide” is a compound that belongs to the class of alkylaminophenol compounds . These compounds are heterocyclic and contain amine and phenol groups . They have been used frequently in cancer treatment due to their high antioxidant properties and the fact that they can be found through natural and synthetic ways .
Synthesis Analysis
The synthesis of alkylaminophenol compounds, such as “this compound”, is achieved by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Aplicaciones Científicas De Investigación
HIV-1 Infection Prevention : Research has demonstrated the potential of methylbenzenesulfonamide derivatives, including compounds similar to 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide, as antagonists in the prevention of HIV-1 infection (Cheng De-ju, 2015).
Carbonic Anhydrase Inhibitors : Benzenesulfonamides with a pyrrolidinone moiety have been synthesized and tested as inhibitors of human carbonic anhydrase isoforms, showing potential for development into selective inhibitors for specific isoforms (Irena Vaškevičienė et al., 2019).
Antimicrobial Activity : Several derivatives of benzenesulfonamide, including those related to this compound, have been shown to exhibit promising results against Gram-positive and Gram-negative bacteria and fungi, indicating their potential in antimicrobial applications (Saber M. Hassan et al., 2009).
Photodynamic Therapy in Cancer Treatment : Certain benzenesulfonamide derivatives have been studied for their properties as photosensitizers in photodynamic therapy, a treatment method for cancer. These compounds have been found to possess good fluorescence properties and high singlet oxygen quantum yield, making them suitable for this application (M. Pişkin et al., 2020).
Anticancer Activity : Some benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity, particularly against breast cancer cell lines. Certain compounds have shown higher potency compared to standard drugs like Doxorubicin (M. Ghorab et al., 2012).
Rotational Spectroscopy Study : Benzenesulfonamides have been investigated using rotational spectroscopy to determine their conformations and the influence of different substituents on their structures. This research is vital for understanding the bioactive conformations of these molecules (Annalisa Vigorito et al., 2022).
Direcciones Futuras
The future directions for “4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide” and similar compounds could involve further exploration of their potential as pharmaceutical ingredients, particularly in cancer treatment . Additionally, further studies could focus on the synthesis of new alkylaminophenol compounds and investigation of their structural properties by quantum chemical calculations .
Mecanismo De Acción
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific structure and properties. Factors that can influence this include the compound’s size, charge, lipophilicity, and the presence of functional groups that can be metabolized by enzymes .
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that can interact with the compound. For example, the compound’s stability could be affected by exposure to light or high temperatures .
Propiedades
IUPAC Name |
4-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-4-10-19(11-5-16)24(22,23)20-13-12-17-6-8-18(9-7-17)21-14-2-3-15-21/h4-11,20H,2-3,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKUIFWIDPQXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide](/img/structure/B2684657.png)
![Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2684658.png)
![N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2684660.png)




![9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2684668.png)

![N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2684673.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2684675.png)
![2-(CYCLOPENTYLSULFANYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE](/img/structure/B2684677.png)
![ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2684678.png)

